

4-(4-Ethoxyphenyl)-2-methyl-1-butene CAS number 18272-92-9 characterization

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Compound of Interest

Compound Name: 4-(4-Ethoxyphenyl)-2-methyl-1-butene

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Technical Guide: Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

CAS Number: 18272-92-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of **4-(4-Ethoxyphenyl)-2-methyl-1-butene**. Due to the limited availability of public experimental data for this specific compound, this document presents predicted physical and spectroscopic properties based on established chemical principles and data from structurally similar compounds. Plausible synthetic routes are detailed with complete experimental protocols. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related aryl-alkene compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of **4-(4-Ethoxyphenyl)-2-methyl-1-butene** are summarized below. The boiling point and density are predicted values based on computational models.

Property	Value	Reference
CAS Number	18272-92-9	
Molecular Formula	C ₁₃ H ₁₈ O	[1][2]
Molecular Weight	190.28 g/mol	[3]
Predicted Boiling Point	264.7 ± 9.0 °C at 760 mmHg	[3]
Predicted Density	0.918 ± 0.06 g/cm ³	[3]

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for **4-(4-Ethoxyphenyl)-2-methyl-1-butene**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds, such as 2-methyl-4-phenyl-1-butene. [4]

¹H NMR Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.10	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to -OCH ₂ CH ₃)
~6.85	d, $J \approx 8.5$ Hz	2H	Ar-H (meta to -OCH ₂ CH ₃)
~4.75	s	1H	=CH ₂ (vinylic)
~4.65	s	1H	=CH ₂ (vinylic)
~4.00	q, $J \approx 7.0$ Hz	2H	-OCH ₂ CH ₃
~2.65	t, $J \approx 7.5$ Hz	2H	Ar-CH ₂ -
~2.30	t, $J \approx 7.5$ Hz	2H	-CH ₂ -C=
~1.75	s	3H	=C-CH ₃
~1.40	t, $J \approx 7.0$ Hz	3H	-OCH ₂ CH ₃

¹³C NMR Spectroscopy

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~157.5	C-O (aromatic)
~145.0	C=CH ₂
~133.0	C-CH ₂ (aromatic)
~129.5	CH (aromatic, ortho)
~114.5	CH (aromatic, meta)
~110.0	=CH ₂
~63.5	-OCH ₂ CH ₃
~40.0	Ar-CH ₂ -
~34.0	-CH ₂ -C=
~22.5	=C-CH ₃
~15.0	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Predicted IR (neat, cm⁻¹):

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3080	=C-H stretch (vinylic)
~2960-2850	C-H stretch (aliphatic)
~1650	C=C stretch (alkene)
~1610, 1510	C=C stretch (aromatic)
~1240	C-O stretch (aryl ether)
~890	=CH ₂ bend (out-of-plane)

Mass Spectrometry

Predicted Mass Spectrum (EI):

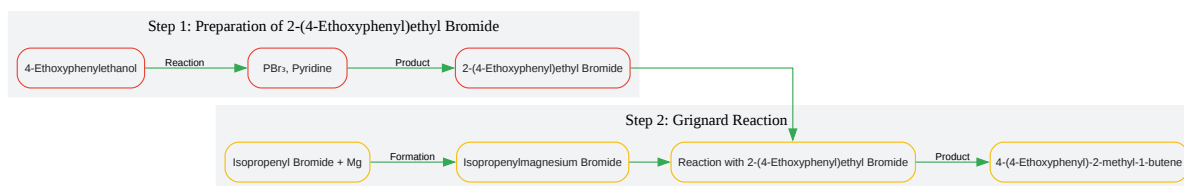
m/z	Proposed Fragment
190	$[M]^+$
175	$[M - CH_3]^+$
161	$[M - C_2H_5]^+$
135	$[M - C_4H_7]^+$
107	$[C_7H_7O]^+$

Proposed Synthetic Routes and Experimental Protocols

While a specific published synthesis for **4-(4-Ethoxyphenyl)-2-methyl-1-butene** is not readily available, several standard organic chemistry reactions can be proposed for its preparation. Below are two detailed hypothetical protocols.

Synthesis via Grignard Reaction

This approach involves the reaction of an isopropenyl Grignard reagent with a suitable electrophile derived from 4-ethoxyphenylethanol.



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Caption: Proposed Grignard reaction workflow for the synthesis of **4-(4-Ethoxyphenyl)-2-methyl-1-butene**.

Step 1: Synthesis of 2-(4-Ethoxyphenyl)ethyl Bromide

- To a stirred solution of 4-ethoxyphenylethanol (1 equivalent) in dry diethyl ether under a nitrogen atmosphere at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 equivalents).
- A small amount of pyridine (0.1 equivalents) is added to neutralize the HBr byproduct.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of ice-cold water.
- The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-(4-ethoxyphenyl)ethyl bromide.

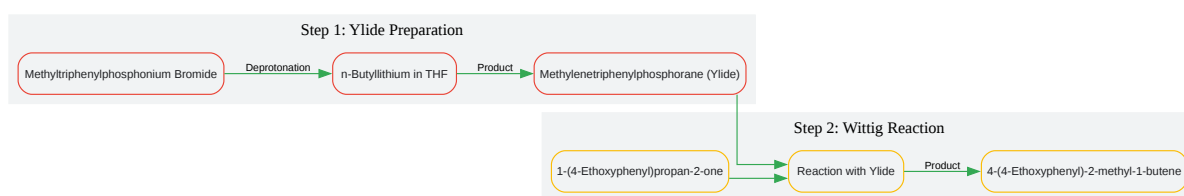
Step 2: Grignard Reaction to form **4-(4-Ethoxyphenyl)-2-methyl-1-butene**

- In a separate flask, prepare the Grignard reagent by adding a solution of isopropenyl bromide (1.2 equivalents) in dry tetrahydrofuran (THF) to a suspension of magnesium turnings (1.3 equivalents) in dry THF under a nitrogen atmosphere.
- The reaction is initiated with a small crystal of iodine if necessary.
- Once the Grignard reagent formation is complete, the solution of 2-(4-ethoxyphenyl)ethyl bromide (1 equivalent) in dry THF is added dropwise at 0 °C.
- The reaction mixture is then refluxed for 4 hours.
- After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford **4-(4-Ethoxyphenyl)-2-methyl-1-butene**.

Synthesis via Wittig Reaction

This classic olefination reaction involves the reaction of a phosphorus ylide with 1-(4-ethoxyphenyl)propan-2-one.



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Caption: Proposed Wittig reaction workflow for the synthesis of **4-(4-Ethoxyphenyl)-2-methyl-1-butene**.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

- To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in dry THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise.
- The resulting deep red or orange solution is stirred at 0 °C for 1 hour, then at room temperature for an additional hour to ensure complete ylide formation.

Step 2: Wittig Olefination

- A solution of 1-(4-ethoxyphenyl)propan-2-one (1 equivalent) in dry THF is added dropwise to the prepared ylide solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is monitored by TLC for the disappearance of the ketone.
- The reaction is quenched by the addition of water.
- The mixture is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield **4-(4-Ethoxyphenyl)-2-methyl-1-butene**.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for **4-(4-Ethoxyphenyl)-2-methyl-1-butene**, the ethoxyphenyl moiety is present in various biologically active molecules. Studies on other ethoxyphenyl derivatives have suggested potential antimicrobial and antioxidant activities.^{[1][5]} The structural similarity of the core scaffold to certain classes of pharmacologically active compounds, such as some non-steroidal anti-inflammatory drugs and selective estrogen receptor modulators, suggests that this compound could be a candidate for biological screening in these areas.

Future research should focus on the successful synthesis and purification of **4-(4-Ethoxyphenyl)-2-methyl-1-butene**, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a broad range of in vitro and in vivo biological assays could be performed to elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of **4-(4-Ethoxyphenyl)-2-methyl-1-butene**, including its predicted physicochemical and spectroscopic properties. The detailed hypothetical synthetic protocols offer a starting point for its preparation in a laboratory setting.

Further experimental validation is necessary to confirm the data presented herein and to explore the potential biological activities of this compound. This document aims to facilitate future research and development efforts involving this and structurally related molecules.

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